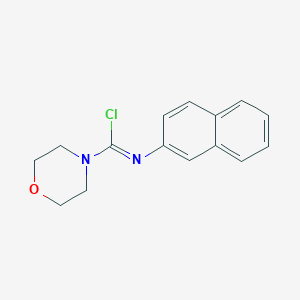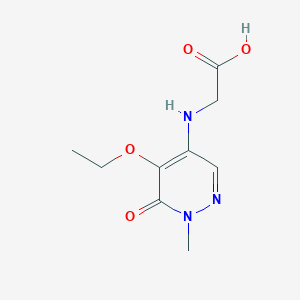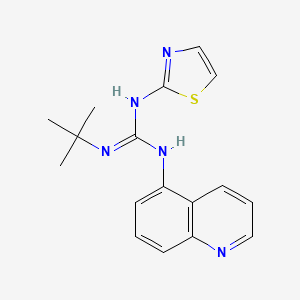
Guanidine, 1-tert-butyl-2-(5-quinolyl)-3-(2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1-tert-butyl-2-(5-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that features a guanidine core substituted with tert-butyl, quinolyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of guanidine with various electrophiles. For this specific compound, a multi-step synthesis might be required:
Formation of the quinolyl intermediate: This could involve the functionalization of quinoline through nitration, reduction, and subsequent substitution reactions.
Thiazolyl group introduction: This might be achieved through the reaction of a thiazole derivative with an appropriate electrophile.
Final assembly: The tert-butyl group can be introduced via alkylation reactions, and the final guanidine structure can be formed through condensation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Guanidine derivatives can undergo oxidation reactions, often leading to the formation of urea derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions are common, particularly at the quinolyl and thiazolyl positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As catalysts or intermediates in organic synthesis.
Biology: As probes or inhibitors in biochemical assays.
Medicine: Potential therapeutic agents for diseases such as cancer or infectious diseases.
Industry: Used in the synthesis of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of guanidine derivatives often involves interaction with biological macromolecules such as proteins or nucleic acids. These compounds can act as inhibitors by binding to active sites or allosteric sites, thereby modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Guanidine, 1-tert-butyl-3-(2-thiazolyl)-: Lacks the quinolyl group, which may affect its biological activity.
Guanidine, 1-tert-butyl-2-(5-quinolyl)-: Lacks the thiazolyl group, potentially altering its chemical reactivity.
Guanidine, 1-tert-butyl-3-(2-pyridyl)-: Similar structure but with a pyridyl group instead of quinolyl, which may influence its binding properties.
Uniqueness
The presence of both quinolyl and thiazolyl groups in the compound “Guanidine, 1-tert-butyl-2-(5-quinolyl)-3-(2-thiazolyl)-” may confer unique properties, such as enhanced binding affinity to certain biological targets or distinct reactivity in chemical reactions.
Properties
CAS No. |
72041-92-0 |
|---|---|
Molecular Formula |
C17H19N5S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-tert-butyl-1-quinolin-5-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C17H19N5S/c1-17(2,3)22-15(21-16-19-10-11-23-16)20-14-8-4-7-13-12(14)6-5-9-18-13/h4-11H,1-3H3,(H2,19,20,21,22) |
InChI Key |
BARGXFHVTDYCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(NC1=CC=CC2=C1C=CC=N2)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


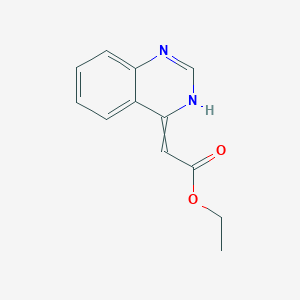
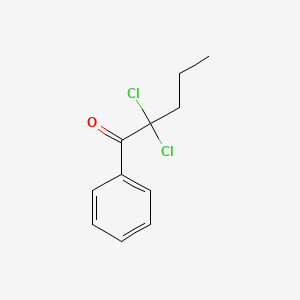
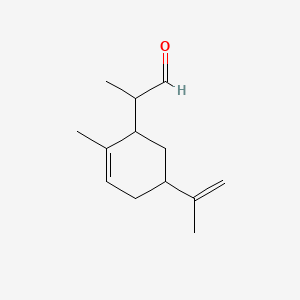
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)

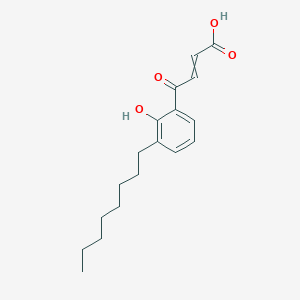

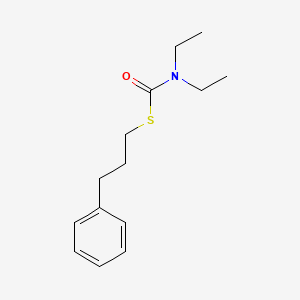
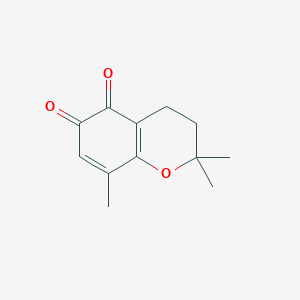
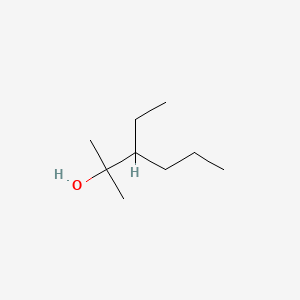
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)
